molecular formula C13H7BrCl2O B1292335 2-Bromo-3',5'-dichlorobenzophenone CAS No. 951891-53-5

2-Bromo-3',5'-dichlorobenzophenone

Cat. No.: B1292335
CAS No.: 951891-53-5
M. Wt: 330 g/mol
InChI Key: CASSWZUFKURMHL-UHFFFAOYSA-N
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Description

2-Bromo-3’,5’-dichlorobenzophenone, also known by its IUPAC name (2-bromophenyl)(3,5-dichlorophenyl)methanone, is a chemical compound with the molecular formula C13H7BrCl2O and a molecular weight of 330.01 . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzophenone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2-Bromo-3’,5’-dichlorobenzophenone may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents such as aluminum chloride or ferric chloride in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted benzophenones, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Bromo-3’,5’-dichlorobenzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-3,5-dichlorobenzaldehyde
  • 1-Bromo-3,5-dichlorobenzene
  • 2-Bromo-4’,6’-dichlorobenzophenone

Comparison: Compared to similar compounds, 2-Bromo-3’,5’-dichlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Bromo-3',5'-dichlorobenzophenone (BDCBP) is a synthetic organic compound belonging to the benzophenone class, characterized by the presence of bromine and chlorine substituents. Its unique chemical structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, environmental science, and material sciences. This article reviews the biological activities associated with DBCBP, emphasizing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

BDCBP has the molecular formula C13_{13}H8_8BrCl2_2O and features a central carbonyl group flanked by two aromatic rings. The presence of halogen atoms enhances its reactivity and interaction potential with biological targets.

PropertyValue
Molecular FormulaC13_{13}H8_8BrCl2_2O
Molecular Weight309.06 g/mol
SolubilitySoluble in organic solvents
Melting Point85-87 °C

The biological activity of DBCBP primarily arises from its ability to interact with specific enzymes and receptors. The halogen substituents facilitate the formation of stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : DBCBP has been shown to inhibit certain enzymes, which may be relevant for therapeutic applications in diseases like cancer and diabetes.
  • Antimicrobial Activity : Preliminary studies suggest that DBCBP exhibits antimicrobial properties, potentially useful in treating infections.

Anticancer Properties

Research indicates that DBCBP may possess anticancer properties. A study evaluating its effects on cancer cell lines demonstrated significant cytotoxicity against various tumor cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro studies on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines showed IC50_{50} values of approximately 5 µM and 10 µM, respectively, indicating its potential as an anticancer agent .

Antimicrobial Effects

DBCBP has demonstrated antimicrobial activity against several bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : A study reported that DBCBP exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DBCBP, it is essential to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
2-Bromo-4',6'-dichlorobenzophenoneDifferent substitution patternModerate cytotoxicity
3-Bromo-3',5'-dichlorobenzophenoneSimilar halogen patternLower antimicrobial activity
BenzophenoneNo halogen substituentsBaseline for comparison; minimal activity

Properties

IUPAC Name

(2-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASSWZUFKURMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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